molecular formula C13H26N2O2 B1530159 Tert-butyl 2-[ethyl(piperidin-4-yl)amino]acetate CAS No. 1184273-01-5

Tert-butyl 2-[ethyl(piperidin-4-yl)amino]acetate

Cat. No.: B1530159
CAS No.: 1184273-01-5
M. Wt: 242.36 g/mol
InChI Key: XXOUZFXNGWAPGV-UHFFFAOYSA-N
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Description

“Tert-butyl 2-[ethyl(piperidin-4-yl)amino]acetate” is a chemical compound with the molecular formula C13H26N2O2 . It is also known as Glycine, N-ethyl-N-4-piperidinyl-, 1,1-dimethylethyl ester .


Molecular Structure Analysis

The molecular weight of “this compound” is 242.36 . The average mass is 199.290 Da and the monoisotopic mass is 199.157227 Da .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” include a predicted density of 0.950±0.06 g/cm3 and a predicted boiling point of 259.0±13.0 °C .

Scientific Research Applications

Catalytic Activity in Acylation Chemistry

A study by Mennenga et al. (2015) explored the synthesis and catalytic activity of polymethacrylates containing amino-pyridyl derivatives, which are relevant for acylation reactions. The research investigated how tertiary-amine-containing terpolymers could effectively catalyze the acylation of tert-butanol, showcasing the potential utility of related compounds in catalytic processes (Mennenga, Dorn, Menzel, & Ritter, 2015).

Synthesis of Enantiopure Derivatives

Marin et al. (2004) described the synthesis of enantiopure 4-hydroxypipecolate and 4-hydroxylysine derivatives from a piperidinecarboxylate precursor. This study underscores the relevance of piperidine derivatives in the synthesis of complex molecules with potential pharmaceutical applications (Marin, Didierjean, Aubry, Casimir, Briand, & Guichard, 2004).

Construction of Chiral Building Blocks

Hirai et al. (1992) investigated the asymmetric intramolecular Michael reaction of acyclic compounds to obtain chiral piperidine derivatives, which are valuable building blocks for alkaloid synthesis. This research highlights the significance of such compounds in constructing chiral molecules (Hirai, Terada, Yamazaki, & Momose, 1992).

Copper Complexes in Polymerization

Daneshmand et al. (2019) discussed the preparation and characterization of copper complexes involving piperidine derivatives for lactide polymerization. This study suggests potential applications of related compounds in polymer science (Daneshmand, Randimbiarisolo, & Schaper, 2019).

Molecular Structure Analysis

Moriguchi et al. (2014) synthesized a chiral cyclic amino acid ester and determined its molecular structure, which could be relevant for understanding the chemical behavior and applications of similar tert-butyl piperidine derivatives (Moriguchi, Krishnamurthy, Arai, & Tsuge, 2014).

Properties

IUPAC Name

tert-butyl 2-[ethyl(piperidin-4-yl)amino]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26N2O2/c1-5-15(11-6-8-14-9-7-11)10-12(16)17-13(2,3)4/h11,14H,5-10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXOUZFXNGWAPGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC(=O)OC(C)(C)C)C1CCNCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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